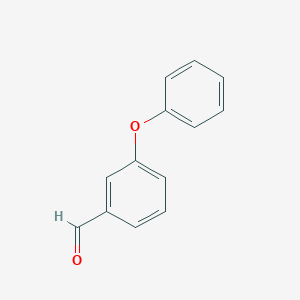

3-Phenoxybenzaldehyde

Descripción general

Descripción

3-Phenoxybenzaldehyde (CAS 39515-51-0) is an aromatic aldehyde characterized by a phenoxy group attached to the benzaldehyde moiety. It is a critical intermediate in the microbial degradation of pyrethroid insecticides (e.g., lambda-cyhalothrin, cypermethrin) and diaryl ethers (e.g., 3-methyldiphenylether) . Its formation and subsequent metabolism are catalyzed by specific enzymes, such as MdeD (specific activity: 673.4 nmol min⁻¹ mg⁻¹) in Hydrogenophaga atypical and aldehyde dehydrogenase in Bacillus spp., which convert it into 3-phenoxybenzoic acid (3-PBA) . Additionally, this compound exhibits biological activity as a complement system inhibitor (IC₅₀ = 1388 μM) , highlighting its dual role as both an environmental pollutant and a bioactive compound.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Halogenación de m-Fenoxitolueno: Un método común implica la halogenación de m-fenoxitolueno en un solvente inerte con iniciadores de radicales libres o luz intensa para producir derivados mono y dihalo.

Oxidación de m-Fenoxitolueno: Otro método implica la oxidación de m-fenoxitolueno en presencia de un sistema catalítico que contiene acetatos de cobalto y manganeso, junto con promotores como iones bromuro y zirconio.

Métodos de Producción Industrial: La producción industrial de m-fenoxibenzaldehído normalmente sigue la ruta de oxidación debido a su eficiencia y rentabilidad. El proceso implica menos pasos, utiliza reactivos fácilmente disponibles y evita procesos de alto riesgo como la oxidación y la reducción .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: El m-Fenoxibenzaldehído puede sufrir oxidación para formar ácido m-fenoxibenzoico.

Reducción: Se puede reducir a alcohol m-fenoxibencílico.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo aldehído.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan normalmente agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos como reactivos de Grignard o compuestos organolíticos pueden usarse para reacciones de sustitución nucleofílica.

Principales Productos Formados:

Oxidación: Ácido m-fenoxibenzoico.

Reducción: Alcohol m-fenoxibencílico.

Sustitución: Diversos derivados de benzaldehído sustituidos dependiendo del nucleófilo usado.

Aplicaciones Científicas De Investigación

Agrochemical Applications

3-Phenoxybenzaldehyde serves as a crucial intermediate in the synthesis of pyrethroid insecticides, which are widely used for pest control in agriculture. Notable pyrethroids synthesized from 3-PBD include:

- Fenvalerate

- Cypermethrin

- Deltamethrin

- Fluvalinate

These compounds exhibit high insecticidal activity and low toxicity to mammals, making them favorable for agricultural use. The synthesis processes often involve oxidation reactions of 3-phenoxytoluene to produce 3-PBD efficiently, with selectivity rates reported as high as 75% under optimized conditions .

2.1. Biodegradation Studies

Recent studies have highlighted the potential of microorganisms in degrading 3-PBD, particularly in the context of pesticide contamination. For instance, Pseudomonas aeruginosa PAO1 has been identified as an effective agent for degrading beta-cypermethrin and its metabolite 3-PBD in soil and water environments. The bacterium was able to metabolize up to 91.4% of beta-cypermethrin and significantly reduce levels of 3-PBD within 120 hours . This biodegradation pathway is crucial for mitigating environmental contamination caused by pesticide residues.

2.2. Detection Methods

Electrochemical detection methods have been developed to monitor 3-PBD levels as a biomarker for human exposure to pyrethroid pesticides. A study proposed using a thin-film gold electrode modified for the electrochemical detection of 3-PBD, demonstrating its potential as a reliable monitoring tool for agricultural pesticide exposure .

Chemical Synthesis Applications

In addition to its role in agrochemicals, 3-PBD is utilized in various chemical synthesis processes:

- Synthesis of Fine Chemicals: It serves as a precursor for synthesizing other fine chemicals with biological activity.

- Research and Development: Ongoing research focuses on optimizing synthetic routes to enhance yield and selectivity for 3-PBD production.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of metabolites derived from pyrethroids, including 3-PBD. The European Food Safety Authority (EFSA) has concluded that certain metabolites do not pose significant genotoxic risks, although they exhibit different toxicity profiles compared to their parent compounds . Understanding these toxicological aspects is essential for regulatory compliance and safety assessments in agricultural practices.

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Specific Use/Study | Findings/Results |

|---|---|---|

| Agrochemicals | Intermediate for pyrethroid synthesis | High selectivity (up to 75%) in oxidation reactions |

| Environmental Science | Biodegradation by Pseudomonas aeruginosa | Up to 91.4% degradation of beta-cypermethrin |

| Detection Methods | Electrochemical detection | Effective monitoring tool for pesticide exposure |

| Toxicological Studies | Safety assessment of pyrethroid metabolites | No significant genotoxic risks identified |

Mecanismo De Acción

El mecanismo de acción del m-Fenoxibenzaldehído implica su interacción con diversos objetivos moleculares y vías:

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Functional Group Influence on Biodegradation

The functional group at the benzyl position significantly impacts biodegradation efficiency. Key findings include:

Key Insight: The carboxylic acid group in 3-PBA enhances biodegradation, while the alcohol group in 3-phenoxybenzyl alcohol reduces enzymatic efficiency due to steric and electronic effects .

Structural Analogues and Environmental Reactivity

3-Phenylbenzaldehyde (CAS 1204-60-0)

- Structural Difference: Lacks the ether oxygen in the phenoxy group.

- Impact: Reduced electron-withdrawing effects compared to this compound, leading to lower chemical reactivity and distinct degradation pathways .

4-Benzyloxy-3-Hydroxybenzaldehyde (CAS 4049-39-2)

- Structural Difference : Contains hydroxyl and benzyloxy substituents.

3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde

- Structural Difference : Incorporates a trifluoromethylphenyl-oxadiazole moiety.

- Impact : The electron-withdrawing trifluoromethyl group and steric bulk of oxadiazole reduce biodegradability, increasing environmental persistence .

Role in Pyrethroid Degradation Pathways

This compound is a common intermediate in the breakdown of pyrethroids, but its detection depends on the degradation mechanism:

Key Insight: this compound is absent in CYP6AA3-mediated permethrin degradation, underscoring pathway-specific differences in pyrethroid metabolism .

Environmental and Toxicological Implications

- Persistence: this compound is more refractory than 3-PBA but less persistent than 3-phenoxybenzyl alcohol .

- Toxicity : Acts as an endocrine disruptor and complement inhibitor, unlike 3-phenylbenzaldehyde or 4-benzyloxy-3-hydroxybenzaldehyde .

- Bioremediation: Strains like Bacillus thuringiensis SG4 and Streptomyces aureus HP-S-01 efficiently degrade this compound, making them candidates for bioremediation .

Actividad Biológica

3-Phenoxybenzaldehyde (3-PBD) is an organic compound that has garnered attention due to its biological activities and applications in various fields, particularly in environmental science and medicinal chemistry. This article explores the biological activity of 3-PBD, summarizing research findings, case studies, and relevant data.

This compound is characterized by its aromatic structure, which includes a phenoxy group attached to a benzaldehyde moiety. It can be synthesized through various methods, including the oxidation of 3-phenoxybenzyl alcohol using platinum catalysts under alkaline conditions . This synthesis method allows for high yields and selectivity towards 3-PBD.

Toxicity and Genotoxicity

Research has indicated that 3-PBD and its metabolites do not exhibit significant genotoxic properties. A study conducted by the European Food Safety Authority (EFSA) assessed the toxicity of metabolites common to pyrethroid compounds, concluding that 3-PBD does not raise concerns regarding genotoxicity or neurotoxicity, differing qualitatively and quantitatively from its parent compounds .

Electrochemical Detection

3-PBD has been identified as a biomarker for monitoring human exposure to pyrethroid pesticides. An electrochemical approach using laccase-modified electrodes demonstrated the potential for detecting 3-PBD through oxidation processes. The study revealed that the oxidation of 3-PBD could be used to track exposure levels effectively, highlighting its relevance in environmental monitoring .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 3-PBD. For instance, research into Schiff base complexes derived from 3-PBD showed promising antimicrobial activity against various bacterial strains. The molecular modeling and spectroscopic exploration indicated that these complexes could serve as potential antimicrobial agents .

Case Studies

- Environmental Impact Assessment : A study identified degradation products of pyrethroid insecticides, including 3-PBD, using gas chromatography-mass spectrometry (GC-MS). This analysis provided insights into the environmental persistence and potential contamination risks associated with these compounds .

- Pharmaceutical Applications : In the pharmaceutical industry, 3-PBD serves as an important intermediate in the synthesis of various therapeutic agents. Its role in biocatalysis for drug development has been documented, emphasizing its utility in creating complex organic molecules .

Data Summary

| Property | Details |

|---|---|

| Chemical Structure | Aromatic compound with a phenoxy group |

| Synthesis Method | Oxidation of 3-phenoxybenzyl alcohol |

| Toxicity | Non-genotoxic; lower toxicity than parent compounds |

| Detection Method | Electrochemical detection using laccase-modified electrodes |

| Antimicrobial Activity | Effective against various bacterial strains |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Phenoxybenzaldehyde in laboratory settings?

- Methodological Answer : Two principal routes are widely employed:

- Rosenmund Reduction : Conversion of 3-phenoxybenzoic acid to its acid chloride (using thionyl chloride/DMF) followed by catalytic hydrogenation with Pd/C .

- Halogenation-Substitution : Side-chain halogenation of 3-phenoxytoluene (via radical intermediates) to form benzyl halides, which are hydrolyzed to the aldehyde. Chlorination is preferred due to cost efficiency .

- Key Considerations : Precursor availability, reaction scalability, and byproduct management (e.g., competing ring halogenation) influence route selection .

Q. What physicochemical properties of this compound are critical for experimental handling?

- Methodological Answer :

- Solubility : Insoluble in water but soluble in alcohols and benzene, necessitating organic solvents for reactions .

- Stability : Store at room temperature; sensitive to oxidation, requiring inert atmospheres for long-term storage .

- Density/Boiling Point : 1.147 g/mL at 25°C; distills at 184°C under reduced pressure (14 mmHg), critical for purification .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer :

- HPLC : Quantifies purity and detects degradation products (e.g., 3-phenoxybenzoic acid) .

- NMR/FT-IR : Confirms structural integrity, especially monitoring aldehyde proton signals (~9.8 ppm in H NMR) .

- Mass Spectrometry : Validates molecular weight (198.22 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address competing reactions during the oxidation of 3-phenoxytoluene to this compound?

- Methodological Answer :

- Challenge : Oxidation often yields 3-phenoxybenzyl alcohol (4c) or 3-phenoxybenzoic acid (4eH) as byproducts .

- Optimization Strategies :

- Use controlled stoichiometry of oxidizing agents (e.g., CrO/HSO) to limit over-oxidation.

- Employ selective catalysts (e.g., TEMPO/NaClO) to favor aldehyde formation .

- Monitoring : Real-time GC-MS to track intermediate alcohol/acid levels .

Q. What methodologies are used to study the environmental degradation of this compound by microbial action?

- Methodological Answer :

- Biodegradation Pathways :

- Hydrolysis : Cypermethrin-degrading enzymes (e.g., pyrethroid hydrolase in Aspergillus niger) cleave ester bonds to release this compound .

- Oxidation : Dehydrogenases convert the aldehyde to 3-phenoxybenzoic acid, a precursor for ring-opening reactions .

- Experimental Design :

- Enzyme Assays : Purify microbial hydrolases/dehydrogenases and measure activity via spectrophotometry .

- Metabolite Profiling : LC-MS/MS to identify intermediates (e.g., 3,4-dihydroxybenzoate) .

Q. How does this compound inhibit the complement system, and what experimental approaches validate this activity?

- Methodological Answer :

- Mechanism : Inhibits the classical complement pathway by targeting C1q or C3 convertase (IC = 1388 µM) .

- Validation Methods :

- Hemolytic Assay : Measure inhibition of antibody-mediated red blood cell lysis .

- ELISA : Quantify C3a/C5a production in serum treated with the compound .

Q. How do researchers resolve contradictions in reported synthetic yields of this compound from different precursors?

- Methodological Answer :

- Root Causes : Variability arises from competing halogenation/oxidation pathways, catalyst deactivation, or solvent effects .

- Resolution Tactics :

- Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, catalyst loading) .

- Isotopic Labeling : Track C-labeled intermediates to elucidate dominant pathways .

- Case Study : Lower yields in direct toluene oxidation vs. halogenation-substitution due to side-product formation .

Propiedades

IUPAC Name |

3-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLGCTNJRREZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3028005 | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000164 [mmHg] | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

39515-51-0 | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZI2173196 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.